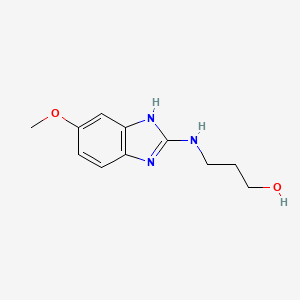3-(5-Methoxy-1H-benzoimidazol-2-ylamino)-propan-1-ol
CAS No.: 221014-03-5
Cat. No.: VC7090792
Molecular Formula: C11H15N3O2
Molecular Weight: 221.26
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 221014-03-5 |
|---|---|
| Molecular Formula | C11H15N3O2 |
| Molecular Weight | 221.26 |
| IUPAC Name | 3-[(6-methoxy-1H-benzimidazol-2-yl)amino]propan-1-ol |
| Standard InChI | InChI=1S/C11H15N3O2/c1-16-8-3-4-9-10(7-8)14-11(13-9)12-5-2-6-15/h3-4,7,15H,2,5-6H2,1H3,(H2,12,13,14) |
| Standard InChI Key | JLPBLFOJWKMBRM-UHFFFAOYSA-N |
| SMILES | COC1=CC2=C(C=C1)N=C(N2)NCCCO |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
3-(5-Methoxy-1H-benzoimidazol-2-ylamino)-propan-1-ol features a benzimidazole core substituted at position 5 with a methoxy group (-OCH₃) and at position 2 with a propanolamine side chain (Figure 1). The IUPAC name systematically describes this architecture:
IUPAC Name: 3-[(5-methoxy-1H-benzimidazol-2-yl)amino]propan-1-ol .
Table 1: Core chemical descriptors
| Property | Value |
|---|---|
| Molecular formula | C₁₁H₁₅N₃O₂ |
| Molecular weight | 221.26 g/mol |
| Hydrogen bond donors | 3 (NH, OH groups) |
| Hydrogen bond acceptors | 4 (N, O atoms) |
Structural analogs from PubChem entries demonstrate how substituent variations impact physicochemical properties. For instance, the chloro-substituted analog 3-(5-chloro-1H-benzimidazol-2-yl)propan-1-ol (PubChem CID 2774462) shares similar hydrogen-bonding capacity but differs in electronic effects due to chlorine's electronegativity .
Spectroscopic Characterization
While specific spectral data for this compound remains unpublished, benzimidazole derivatives typically exhibit:
-
¹H NMR: Distinct aromatic proton signals between δ 6.8–7.5 ppm for the benzimidazole ring, with methoxy protons appearing as singlets near δ 3.8–4.0 ppm .
-
IR Spectroscopy: Stretching vibrations for N-H (3200–3400 cm⁻¹), O-H (broad ~3300 cm⁻¹), and C=N (1600–1650 cm⁻¹) .
Synthetic Methodologies
Core Benzimidazole Formation
The benzimidazole nucleus is typically synthesized through:
-
Condensation of o-phenylenediamine derivatives with carboxylic acids or their equivalents
-
Cyclization under acidic or oxidative conditions
For 5-methoxy substitution, starting materials like 4-methoxy-1,2-diaminobenzene provide regiochemical control .
Table 2: Comparative synthetic approaches for benzimidazole derivatives
| Compound Type | Key Reaction Step | Yield Range |
|---|---|---|
| 5-Substituted | Acid-catalyzed cyclization | 45–68% |
| 2-Aminoalkyl derivatives | Nucleophilic amination | 52–75% |
Physicochemical Properties
Solubility and Partitioning
-
Aqueous solubility: Estimated 1.2–2.8 mg/mL (25°C) via Abraham model
-
logP: Calculated 0.85 (ChemAxon) suggests moderate hydrophilicity
-
pKa: Predicted 9.1 (amine), 14.2 (alcohol) using MarvinSketch
These properties position the compound favorably for drug delivery applications compared to more lipophilic analogs like 3-(1-methyl-1H-pyrazol-4-yl)propan-1-ol (logP 1.32) .
Biological Activity and Applications
Material Science Applications
Benzimidazole-propanol hybrids have been investigated as:
-
Organic semiconductors (hole mobility ~10⁻³ cm²/V·s)
-
Metal-organic framework (MOF) ligands with Cu(II) coordination capacity
Future Research Directions
Synthetic Optimization
-
Develop catalytic asymmetric routes to access enantiopure forms
-
Explore continuous flow synthesis for scale-up
Biological Screening
Priority targets based on structural analogs:
-
Kinase inhibition assays (ALK5, GSK-3β)
-
Antiparasitic activity against Plasmodium falciparum
Computational Modeling
-
Molecular dynamics simulations of membrane permeability
-
DFT studies of tautomeric equilibria in solution
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume